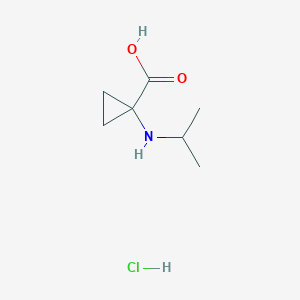

1-(异丙基氨基)环丙烷-1-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid . Many cyclopropane-substituted amino acids are known, but this one occurs naturally . Like glycine, but unlike most α-amino acids, ACC is not chiral .

Synthesis Analysis

A three-stage method of synthesizing the natural plant growth regulator 1-aminocyclopropane-l-carboxylic acid by the interaction of cyanoacetic ester with 1,2-dibromoethane has been studied .Molecular Structure Analysis

The molecular structure of ACC is represented by the chemical formula C4H7NO2 . The InChI key for ACC is PAJPWUMXBYXFCZ-UHFFFAOYSA-N .Chemical Reactions Analysis

ACC is the precursor to the plant hormone ethylene . It is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) .Physical And Chemical Properties Analysis

ACC is a white solid with a molar mass of 101.1 c . It has a melting point of 198–201 °C (388–394 °F; 471–474 K) .科学研究应用

植物乙烯前体代谢

环丙烷羧酸衍生物的应用之一是在植物中研究乙烯前体代谢。例如,当标记的 1-氨基环丙烷-1-羧酸 (ACC),一种乙烯前体,被施用于光照下生长的麦叶时,它主要转化为一种非挥发性代谢物,被识别为 1-(丙二酰氨基)环丙烷-1-羧酸 (MACC)。这种偶联物在萎蔫的麦叶中自然发生得到证实,表明它在植物乙烯生物合成途径中的作用 (霍夫曼、杨和麦基恩,1982)。

光化学和有机合成

该化合物的衍生物也在光化学和有机合成中得到探索。例如,烃类 1-(丙-2-亚烷基)-1a,9b-二氢-1H-环丙[l]菲在光解下生成二甲基亚乙烯基,突出了环丙烷衍生物在光化学反应中的用途及其在合成新有机化合物中的潜力 (哈迪卡、沃伦和塔马图尔,2015)。

化学结构分析和合成

(R)-7-(氮杂环-3-基氨基)-8-氯-1-环丙基-6-氟-4-氧代-1,4-二氢喹啉-3-羧酸盐酸盐被确定为贝西沙星的 N 取代区域异构体。这项工作展示了环丙烷羧酸衍生物的合成和化学结构分析,为开发具有潜在生物活性的新化学实体做出了贡献 (夏、陈和余,2013)。

植物组织中的定量质谱

另一个应用包括使用定量质谱法对植物组织中的 MACC 进行定量。这种方法提供了对植物中 ACC 偶联形式的见解,为研究植物生长调节机制提供了一种工具 (克拉克、卡兰塔里和史密斯,1996)。

β-寡肽的合成和建模

环丙烷羧酸衍生物用于 β-寡肽的合成和建模,展示了它们在肽化学和二级结构基序探索中的重要性,这可能对新型生物活性化合物的开发产生影响 (阿贝尔、塞勒和西巴赫,1999)。

作用机制

ACC plays a signaling role independent of the biosynthesis . ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction . Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .

未来方向

属性

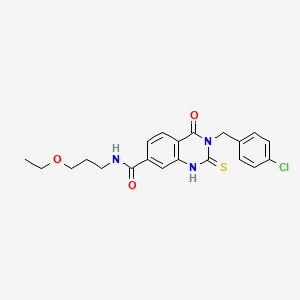

IUPAC Name |

1-(propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5(2)8-7(3-4-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSUMWCZECTIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1(CC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2700573.png)

![5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2700574.png)

![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)

![2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2700577.png)

![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2700581.png)

![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)

![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)